(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol
Description
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol is a chiral piperidine derivative characterized by a hydroxyl group at the C4 position and a cyclopentylamino substituent at the C3 position.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S,4S)-3-(cyclopentylamino)piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-5-6-11-7-9(10)12-8-3-1-2-4-8/h8-13H,1-7H2/t9-,10-/m0/s1 |
InChI Key |
LONAPHPWCZPWCF-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCC(C1)N[C@H]2CNCC[C@@H]2O |
Canonical SMILES |
C1CCC(C1)NC2CNCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and cyclopentylamine.
Formation of Intermediate: The piperidine ring is functionalized to introduce the amino group at the 3-position and the hydroxyl group at the 4-position.
Cyclopentylation: The intermediate is then reacted with cyclopentylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups.
Scientific Research Applications
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Pharmacology: Studied for its potential biological activities and interactions with biological targets.
Industrial Applications: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Piperidine Core
a) Methyl(isopropyl)amino-substituted analog
- Compound: (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
- Key Differences: Replaces cyclopentylamino with a smaller methyl(isopropyl)amino group.
- Impact: Reduced steric bulk and lipophilicity compared to the cyclopentylamino variant. Molecular weight (172.27 vs. 184.28) and solubility may differ significantly .
b) 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
- Compound : 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
- Key Differences: Substitutes C3 cyclopentylamino with a C4 fluorophenyl group.
- The hydrochloride salt form increases stability for pharmaceutical formulations .
c) 1-Benzyl-3,4-pyrrolidindiol
- Compound : (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- Key Differences : Pyrrolidine core (5-membered ring) instead of piperidine (6-membered) and benzyl substituent.
- Impact : Smaller ring size alters conformational flexibility, which may affect binding to biological targets. The benzyl group introduces aromaticity, influencing π-π stacking interactions .
Ring Size Variations: Piperidine vs. Pyrrolidine
a) (3S,4S)-4-Methylpyrrolidin-3-ol
- Compound : (3S,4S)-4-Methylpyrrolidin-3-ol
- Key Differences : Pyrrolidine core with a methyl group at C4 and hydroxyl at C3.
- Impact : Reduced molecular weight (101.15 vs. 184.28) and altered hydrogen-bonding capacity due to shorter ring structure. Such differences could affect membrane permeability and metabolic stability .
Functional Group Variations
a) Tosyl-protected analog
- Compound: (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
- Key Differences: Tosyl (p-toluenesulfonyl) group at N1 and phenylethylamino substituent.
- Impact : The tosyl group enhances stability during synthesis but may reduce bioavailability due to increased hydrophobicity .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|---|
| (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol | C10H20N2O | 184.28 | Piperidine | Cyclopentylamino (C3), OH (C4) | ~1.5 |
| (3S,4S)-3-[Methyl(isopropyl)amino]piperidin-4-ol | C9H20N2O | 172.27 | Piperidine | Methyl(isopropyl)amino (C3) | ~0.8 |
| 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride | C11H13FNO·HCl | 229.68 | Piperidine | 4-Fluorophenyl (C4) | ~1.2 |
| (3S,4S)-4-Methylpyrrolidin-3-ol | C5H11NO | 101.15 | Pyrrolidine | Methyl (C4), OH (C3) | ~0.3 |
*LogP values estimated using fragment-based methods.
Biological Activity
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This section provides an overview of its biological activity, mechanisms of action, and relevant studies.
Overview of Dipeptidyl Peptidase IV Inhibition
DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for insulin secretion in response to meals. Inhibition of DPP-4 leads to increased levels of these hormones, resulting in improved glycemic control. The compound (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol has been identified as a potential DPP-4 inhibitor, which could be beneficial in treating type 2 diabetes mellitus (T2DM) and related conditions.
The mechanism by which (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol exerts its biological effects primarily involves:
- Inhibition of DPP-4 Activity : By blocking the action of DPP-4, the compound enhances the levels of incretin hormones such as GLP-1 (glucagon-like peptide-1), which promotes insulin secretion and inhibits glucagon release.
- Renoprotective Effects : Studies have suggested that DPP-4 inhibitors may also provide protective effects on renal function, particularly in diabetic nephropathy. This is attributed to their ability to modulate inflammatory pathways and improve endothelial function.
Clinical Trials and Efficacy
A study published in the International Journal of Environmental Research and Public Health highlighted the efficacy of DPP-4 inhibitors in managing diabetic nephropathy. The study involved a double-blind randomized controlled trial with linagliptin, another DPP-4 inhibitor, showing significant improvements in urinary albumin excretion after 24 weeks of treatment . While not directly involving (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol, these findings support the therapeutic potential of DPP-4 inhibition.
Comparative Biological Activity
The biological activity of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol can be compared with other known DPP-4 inhibitors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
